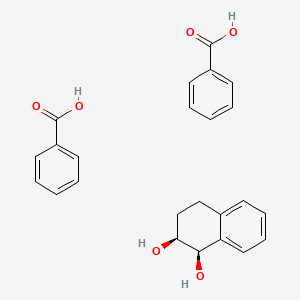
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a compound that combines the structural features of benzoic acid and tetrahydronaphthalene diol Benzoic acid is a simple aromatic carboxylic acid, while tetrahydronaphthalene diol is a bicyclic compound with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Formation of Tetrahydronaphthalene Diol: The starting material, naphthalene, undergoes hydrogenation to form tetrahydronaphthalene. This is followed by dihydroxylation using osmium tetroxide (OsO4) to introduce hydroxyl groups at the 1 and 2 positions.
Introduction of Benzoic Acid Moiety: The tetrahydronaphthalene diol is then reacted with benzoic acid or its derivatives under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative catalysts and solvents to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydronaphthalene diol moiety can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid derivatives.
Scientific Research Applications
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetrahydronaphthalene Diol: A bicyclic compound with hydroxyl groups, used in organic synthesis.
Uniqueness
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
75125-39-2 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2.2C7H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-12H,5-6H2;2*1-5H,(H,8,9)/t9-,10+;;/m0../s1 |
InChI Key |
KDUBCHIPZZISGL-JXGSBULDSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















